Acid Lability of 4-Methyltrityl (Mtt) Compared to Trityl (Trt) and Monomethoxytrityl (Mmt)
The 4-methyltrityl (Mtt) group exhibits a distinct and intermediate acid lability profile, quantified by its deprotection conditions relative to other trityl derivatives. While the parent trityl (Trt) group requires higher acid concentrations, the Mtt group is more labile, allowing for selective cleavage [1]. Specifically, Mtt is removed with 15% trifluoroacetic acid (TFA) in dichloromethane (DCM) over 1 hour. In contrast, its closely related analog, monomethoxytrityl (Mmt), which is more acid-sensitive, is cleaved with just 5% TFA in DCM over the same time period [1]. This data confirms that Mtt occupies a well-defined niche between Trt and Mmt in the acid lability scale.
| Evidence Dimension | Acid Lability (Deprotection Conditions) |
|---|---|
| Target Compound Data | Removal with 15% TFA in DCM in 1 h |
| Comparator Or Baseline | Monomethoxytrityl (Mmt): Removal with 5% TFA in DCM in 1 h; Trityl (Trt): Requires higher acid concentrations (qualitative) |
| Quantified Difference | Mtt requires 3x higher TFA concentration (15%) for cleavage than Mmt (5%), positioning it as an intermediate-lability group [1]. |
| Conditions | Deprotection in Fmoc-based SPPS, measured in solution using TFA/DCM |
Why This Matters
This precise 15% TFA requirement allows for the selective removal of the Mtt group in the presence of other acid-labile groups that are stable to this concentration, which is essential for orthogonal protection schemes in complex peptide synthesis.
- [1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. View Source
